molecular formula C10H8BrNO2S B12325275 Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B12325275
M. Wt: 286.15 g/mol
InChI Key: PWHMIVIWTZXKTA-UHFFFAOYSA-N
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Description

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, with the CAS Number 1823548-53-3, is a brominated heterocyclic compound that serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-b]pyridine core structure, which is a privileged scaffold in the development of biologically active molecules. The presence of both a bromine atom and an ester group on the fused ring system makes it a valuable substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and for further functionalization through hydrolysis or transesterification. Its primary research value lies in the synthesis of novel compounds for antitumor activity evaluation. Studies on closely related methyl 3-bromothieno[3,2-b]pyridine-2-carboxylates have demonstrated their use as key precursors for generating derivatives that show promising growth inhibitory effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . The mechanism of action for these derivatives is under investigation, with initial studies suggesting that the most active compounds can decrease cell proliferation and alter cell cycle progression by increasing the G0/G1 phase and decreasing the S phase in cancer cells . Researchers utilize this bromoester as a fundamental building block to create diverse 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, exploring their potential as inhibitors of key molecular targets involved in cancer progression. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHMIVIWTZXKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-b]pyridine-2-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a valuable building block for synthesizing pharmaceutical agents aimed at treating neurological disorders and inflammatory diseases. Its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors, which are crucial for drug development.

Case Study: Antitumor Activity
Recent studies have evaluated the antitumor effects of derivatives of thieno[3,2-b]pyridine compounds, including this compound. For instance, derivatives were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), demonstrating significant growth inhibition with minimal effects on non-tumorigenic cells . These findings indicate the compound's potential as an anticancer agent.

Material Science

The compound is being explored for its applications in developing organic semiconductors due to its electronic properties. Its ability to participate in charge transfer processes makes it a candidate for use in organic electronic devices.

Biological Studies

In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. Understanding how this compound interacts with biological systems can lead to advancements in pharmacology and therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ester group can facilitate binding to biological macromolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with analogous compounds, focusing on structural variations, synthetic utility, and biological activity.

Mthis compound

  • Structural Difference : The ethyl ester group is replaced by a methyl ester.
  • Synthetic Utility: Used in Suzuki-Miyaura couplings to generate methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., compounds 2a–2h) . These derivatives exhibit potent antitumor activity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231), with 2e showing in vitro and in ovo efficacy (GI₅₀ = 13 µM) .
  • Advantage : Methyl esters are often more reactive in hydrolysis or transesterification compared to ethyl esters, enabling downstream modifications.

Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Core Heterocycle: Contains an imidazo[1,2-a]pyridine ring instead of thieno[3,2-b]pyridine.
  • Synthetic Route: Synthesized via cyclization of 2-amino-3-bromo-pyridine derivatives with ethyl 3-bromopyruvate .
  • Applications : Primarily serves as an intermediate for hydrolyzed carboxylic acids (e.g., 13a–c ), which are precursors for drug discovery .

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Structural Features : A pyrrolo[3,2-b]pyridine core with bromine at position 3 and a methyl substituent at position 4.

Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Substituent Variation : Chlorine replaces bromine at position 5, and the core is pyrrolo[3,2-c]pyridine.
  • Synthesis : Obtained in 60% yield via cyclization reactions, with applications in synthesizing fused polyheterocycles .

Comparative Data Table

Compound Name Core Structure Substituents Key Applications Reference
This compound Thieno[3,2-b]pyridine Br (C3), COOEt (C2) Suzuki cross-coupling; antitumor intermediates
Mthis compound Thieno[3,2-b]pyridine Br (C3), COOMe (C2) Antitumor agents (TNBC)
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Br (C8), COOEt (C2) Hydrolysis to carboxylic acid derivatives
Ethyl 3-bromo-5-methylpyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine Br (C3), Me (C5), COOEt (C2) Kinase inhibitor precursors

Biological Activity

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound notable for its unique thieno[3,2-b]pyridine core structure, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is C10H8BrNO2SC_{10}H_8BrNO_2S with a molecular weight of approximately 286.14 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with thieno[3,2-b]pyridine derivatives, particularly in the context of anticancer research.

Structural Characteristics

The structural features of this compound suggest it may exhibit various biological activities, including:

  • Antitumor properties
  • Inhibition of specific enzyme pathways
  • Potential as a therapeutic agent in various diseases

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[3,2-b]pyridine derivatives. For instance, a study involving methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) while showing minimal effects on non-tumorigenic cells (MCF-12A) . The most promising compound from this series exhibited a GI50 concentration of 13 μM and was further evaluated for its effects on cell viability, proliferation, and cell cycle profile.

Table 1: Summary of Antitumor Activity Findings

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
2eMDA-MB-468Not reportedMinimal effect
MCF-12ANot reportedNo significant inhibition

The mechanism of action for this compound and its derivatives appears to involve alterations in the cell cycle distribution and possible induction of apoptosis. In particular, one study indicated that the compound led to an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle in treated TNBC cells . However, it did not significantly alter apoptotic markers such as PARP or caspase-3, suggesting that apoptosis may not be the primary pathway for its antitumor effects.

Related Compounds and Their Activities

Various derivatives of thieno[3,2-b]pyridine have been synthesized and evaluated for their biological activities. Notably:

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate : This compound showed promising antitumor activity against several human tumor cell lines (MCF-7, NCI-H460, A375-C5), with specific derivatives inducing apoptosis and altering cell cycle dynamics .
  • Methyl 3-(hetero)arylthieno[3,2-b]pyridine : Exhibited significant antiproliferative activity linked to structural modifications that enhance binding affinity to target proteins involved in tumor growth .

Table 2: Comparison of Biological Activities Among Thieno[3,2-b]pyridine Derivatives

CompoundTarget Cell LinesMain Activity
This compoundMDA-MB-231Growth inhibition
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateMCF-7, NCI-H460Apoptosis induction
Methyl 3-(hetero)arylthieno[3,2-b]pyridineA375-C5Antiproliferative activity

Future Directions

The ongoing exploration of this compound's biological activities suggests a promising avenue for developing novel anticancer agents. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy in vivo.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, mthis compound reacts with boronated aryl/heteroaryl reagents under Pd catalysis (e.g., Pd(PPh₃)₄) in dioxane/ethanol, using potassium phosphate as a base. Yields (47–76%) depend on reaction time, temperature, and purification via silica gel chromatography with heptane/ethyl acetate gradients . Optimization may involve adjusting equivalents of boronic acid derivatives or using microwave-assisted synthesis to reduce reaction times.

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and ester functionality (e.g., ethyl group signals at δ ~4.3 ppm and ~1.3 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 422.0056 for brominated derivatives) .
  • TLC and LCMS : Monitor reaction progress and intermediate stability .

Q. What are the primary biological applications of this compound in preclinical research?

The compound serves as a precursor for antitumor agents. For instance, its derivatives (e.g., methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates) exhibit activity against triple-negative breast cancer (TNBC) by reducing cell proliferation and tumor size in chick chorioallantoic membrane (CAM) assays. Biological evaluation includes cell viability assays (e.g., MTT), cell cycle analysis (flow cytometry), and toxicity screening in non-tumorigenic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies in activity (e.g., compound 2e vs. 2h in TNBC models ) may arise from substituent electronic effects or steric hindrance. Strategies include:

  • QSAR (Quantitative Structure-Activity Relationship) modeling : Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data .
  • Proteomics/transcriptomics : Identify differential gene/protein expression in responsive vs. resistant cell lines.
  • Crystallographic studies : Resolve 3D structures to assess binding pocket compatibility (e.g., using SHELXL for small-molecule refinement) .

Q. What advanced functionalization strategies enable diversification of the thienopyridine core?

The bromine atom at position 3 allows for:

  • Buchwald-Hartwig amination : Introduce amines for solubility or targeting (e.g., piperidine derivatives in PET imaging probes ).
  • Sonogashira coupling : Install alkynes for click chemistry applications.
  • Sandmeyer reactions : Convert the bromine to azide or nitrile groups for bioconjugation .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Challenges in scaling (e.g., 47% yield for ethyl 3-bromo-6-(3,4-dimethoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate ) may stem from side reactions or inefficient purification. Solutions include:

  • Flow chemistry : Improve heat/mass transfer for exothermic steps.
  • Crystallization-driven purification : Replace column chromatography with solvent recrystallization.
  • DoE (Design of Experiments) : Systematically optimize variables like catalyst loading or solvent ratios.

Q. What mechanistic insights explain the antitumor activity of thienopyridine derivatives?

Studies on methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives reveal:

  • Cell cycle arrest : G0/G1 phase blockade in HepG2 cells via cyclin-dependent kinase inhibition .
  • Apoptosis induction : Caspase-3/7 activation and mitochondrial membrane depolarization.
  • In ovo validation : CAM assays show reduced tumor vascularization and size, suggesting anti-angiogenic effects .

Q. How do computational methods enhance the design of novel thienopyridine-based therapeutics?

  • Molecular docking : Predict binding to α-synuclein (for neurodegenerative disease probes) or kinase targets .
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and BBB permeability.
  • DFT (Density Functional Theory) : Calculate reaction energetics for bromine substitution pathways .

Methodological Resources

  • Structural refinement : SHELXL for crystallographic data (e.g., bond angles, torsion validation) .
  • Synthetic protocols : Detailed procedures for Pd-catalyzed cross-coupling and bromination .
  • Biological assays : Standardized protocols for cell cycle analysis and CAM graft evaluation .

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